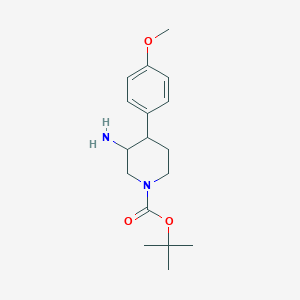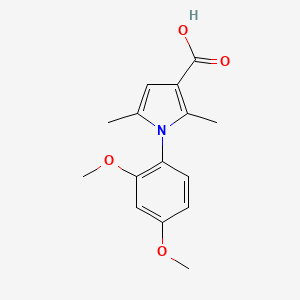
2,4,6-Trimethoxybenzene-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trimethoxybenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C9H11FO5S It is a sulfonyl fluoride derivative, characterized by the presence of three methoxy groups attached to a benzene ring, along with a sulfonyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trimethoxybenzene-1-sulfonyl fluoride typically involves the reaction of 2,4,6-trimethoxybenzene with a sulfonylating agent such as sulfuryl fluoride (SO2F2). The reaction is usually carried out under mild conditions, often at room temperature, to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions can further improve the yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trimethoxybenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines, leading to the formation of sulfonamides.
Oxidation and Reduction Reactions: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Amidation: Catalytic amidation using 1-hydroxybenzotriazole (HOBt) and silicon additives.
Fluorosulfonylation: Direct fluorosulfonylation using fluorosulfonyl radicals.
Major Products Formed:
Sulfonamides: Formed through substitution reactions with amines.
Fluorosulfonylated Compounds: Produced via fluorosulfonylation reactions.
Scientific Research Applications
2,4,6-Trimethoxybenzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4,6-Trimethoxybenzene-1-sulfonyl fluoride involves the reactivity of its sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the inhibition of enzyme activity or modification of protein function . The compound’s methoxy groups may also influence its reactivity and binding affinity .
Comparison with Similar Compounds
4-(Trifluoromethyl)benzene-1-sulfonyl chloride: Another sulfonyl halide with similar reactivity but different substituents.
Sulfonyl Chlorides: Generally more reactive but less stable compared to sulfonyl fluorides.
Uniqueness: 2,4,6-Trimethoxybenzene-1-sulfonyl fluoride is unique due to its combination of methoxy groups and a sulfonyl fluoride group, which provides a balance of stability and reactivity. This makes it particularly useful in applications requiring selective and controlled reactivity .
Properties
Molecular Formula |
C9H11FO5S |
|---|---|
Molecular Weight |
250.25 g/mol |
IUPAC Name |
2,4,6-trimethoxybenzenesulfonyl fluoride |
InChI |
InChI=1S/C9H11FO5S/c1-13-6-4-7(14-2)9(16(10,11)12)8(5-6)15-3/h4-5H,1-3H3 |
InChI Key |
RZQBZKUTCQDXGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)S(=O)(=O)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


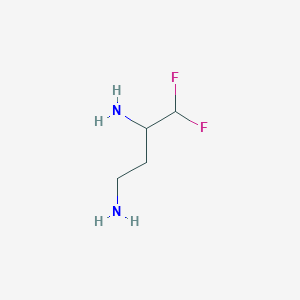

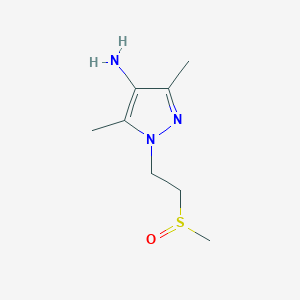
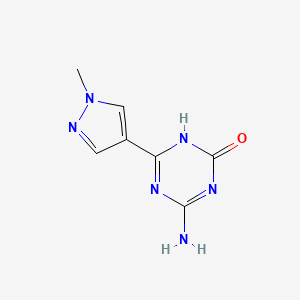
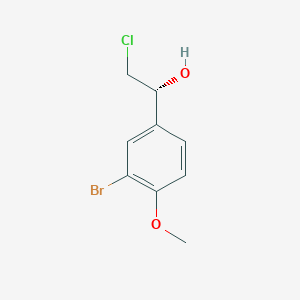
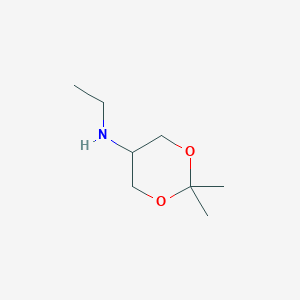
![4-(2-Aminoethyl)-1-azabicyclo[3.2.1]octan-4-ol](/img/structure/B13176466.png)
![Bicyclo[6.1.0]nonan-4-one](/img/structure/B13176472.png)

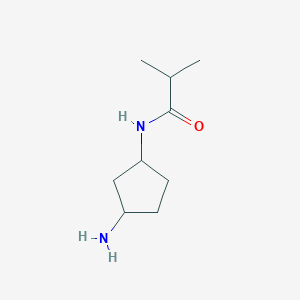
![6-Bromo-1,2-dihydrospiro[indole-3,3'-pyrrolidine]](/img/structure/B13176490.png)
